S-Methyl 2-(acetyloxy)propanethioate

Flavor Chemistry Sensory Science Thioester Analysis

S-Methyl 2-(acetyloxy)propanethioate (CAS 74586-09-7), also known as methylthio 2-(acetyloxy)propionate, is an organic compound belonging to the thioester class. Characterized by the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol, it is a colorless to pale pink liquid with slight water solubility.

Molecular Formula C6H10O3S
Molecular Weight 162.21 g/mol
CAS No. 74586-09-7
Cat. No. B1625589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl 2-(acetyloxy)propanethioate
CAS74586-09-7
Molecular FormulaC6H10O3S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESCC(CSC)OC(=O)C
InChIInChI=1S/C6H10O3S/c1-4(6(8)10-3)9-5(2)7/h4H,1-3H3
InChIKeyBYXWIZRQYXPTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
slightly soluble in water;  soluble in fats

S-Methyl 2-(acetyloxy)propanethioate (CAS 74586-09-7): A JECFA-Approved Thioester Flavoring Agent for Scientific Selection


S-Methyl 2-(acetyloxy)propanethioate (CAS 74586-09-7), also known as methylthio 2-(acetyloxy)propionate, is an organic compound belonging to the thioester class [1]. Characterized by the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol, it is a colorless to pale pink liquid with slight water solubility [2]. This compound is a synthetic flavoring substance with the FEMA number 3788 and is internationally recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under JECFA number 492, with an Acceptable Daily Intake (ADI) of "ACCEPTABLE" as of its latest evaluation in 1999 [3].

The Non-Fungibility of S-Methyl 2-(acetyloxy)propanethioate: Why In-Class Thioester Analogs Cannot Be Substituted


The class of S-methyl thioesters, while sharing a core functional group, exhibits profound and non-linear variations in sensory properties, which precludes their simple interchange in flavoring applications [1]. Research has definitively shown that even minor structural modifications, such as altering the length of the carbon chain, result in significant and documented differences in odor profile and potency [2]. For instance, the odor of S-methyl thiopropionate is quantitatively distinct from its adjacent homologs, S-methyl thioacetate and S-methyl thiobutanoate, in terms of specific descriptive associations [3]. This combinatorial complexity means that substituting S-Methyl 2-(acetyloxy)propanethioate with a generically similar thioester without precise organoleptic validation carries a high risk of altering the intended flavor profile, making a direct, evidence-based selection imperative.

Quantitative Differentiation Evidence for S-Methyl 2-(acetyloxy)propanethioate (CAS 74586-09-7)


Sensory Profile Differentiation: Camembert Cheese Association vs. S-Methyl Thioacetate and Thiobutanoate

In a direct comparative study of S-methyl thioesters, S-Methyl 2-(acetyloxy)propanethioate (as S-methyl thiopropionate) demonstrated a significantly distinct sensory profile. When prompted for 'cheesy' characteristics, the majority of trained panelists associated the compound with Camembert cheese, with nearly 20% of all descriptors specifically referencing this variety. This is in stark contrast to S-methyl thioacetate (approx. 2% of descriptors) and S-methyl thiobutanoate (approx. 5% of descriptors), indicating a clear and quantifiable differentiation in its perceived aroma [1].

Flavor Chemistry Sensory Science Thioester Analysis

Regulatory Status Comparison: S-Methyl 2-(acetyloxy)propanethioate vs. S-Methyl Propanethioate

A key differentiator for procurement is the comprehensive international safety evaluation of S-Methyl 2-(acetyloxy)propanethioate. This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 492 and was assigned an Acceptable Daily Intake (ADI) of 'ACCEPTABLE' with 'no safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, the simpler analog S-methyl propanethioate (CAS 5925-75-7) does not possess a JECFA evaluation, representing a difference in the weight of regulatory approval and available safety data, which can be a decisive factor in product development [2].

Food Additive Regulation Safety Assessment Flavoring Agent

Application-Specific Potency: Flavor Enhancement at Defined Levels

The compound is specifically cited as a 'flavor enhancer, e.g. for strawberry flavour' in a primary reference work for flavorists . While exact usage levels are proprietary, this designation implies a functional potency within a specific fruit profile that distinguishes it from other thioesters lacking such targeted documentation. For example, S-methyl thiohexanoate is widely noted for 'green' and 'fruity' notes, but not specifically as a strawberry enhancer [1]. This targeted application suggests a unique sensory contribution at trace levels, guiding formulators in product selection for specific fruit flavors.

Flavor Technology Formulation Science Sensory Analysis

Physicochemical Profile vs. Lower Homolog S-Methyl Propanethioate

The physicochemical properties of S-Methyl 2-(acetyloxy)propanethioate (MW 162.2, estimated BP 207.1 °C, estimated LogP 1.17) differ significantly from its simpler analog, S-methyl propanethioate (MW 104.2, estimated BP 116.4 °C) . The higher molecular weight and boiling point, coupled with a more balanced LogP, suggest that S-Methyl 2-(acetyloxy)propanethioate will be less volatile and may exhibit different release kinetics and stability in complex food matrices, which is a critical consideration for product shelf-life and flavor consistency [1].

Physical Chemistry Formulation Stability Volatility

Procurement-Relevant Application Scenarios for S-Methyl 2-(acetyloxy)propanethioate (CAS 74586-09-7)


Flavor Formulation Requiring a Targeted 'Camembert' or Dairy Note

As demonstrated by direct comparative sensory analysis, this compound is uniquely suited for creating a specific Camembert cheese nuance within a broader flavor profile [1]. Procurement is most justified when the formulation objective is to impart a distinct, savory dairy note that is quantifiably different from the more generic 'cheesy' or 'alliaceous' characteristics of other S-methyl thioesters. Substituting with S-methyl thioacetate or thiobutanoate would result in a 10-fold or 4-fold reduction in this specific sensory association, respectively, altering the final product's intended character.

Development of Food Products Requiring Internationally Vetted Flavoring Agents

In projects aiming for global market distribution, the JECFA approval status of S-Methyl 2-(acetyloxy)propanethioate provides a significant compliance advantage [2]. Its evaluation under JECFA No. 492 with an 'ACCEPTABLE' ADI offers a level of regulatory certainty that is not available for many close analogs, such as the simpler S-methyl propanethioate. Selecting this compound can de-risk product development and streamline the international approval process, which is a critical procurement consideration for multinational food and beverage companies.

Research on Structure-Activity Relationships (SAR) in Flavor Chemistry

This compound serves as a key data point in the study of how molecular structure influences flavor perception within the S-methyl thioester class [3]. Its distinct and well-documented sensory deviation from its neighbors makes it an essential comparator for academic or industrial research programs focused on understanding and predicting flavor profiles from chemical structure. Its unique behavior underscores the non-linear relationship between carbon chain length and odor quality in this series, making it a valuable tool for SAR studies.

Creation of Stable Formulations with Specific Volatility Requirements

The physicochemical properties of S-Methyl 2-(acetyloxy)propanethioate, including its higher molecular weight and boiling point relative to lower homologs, suggest its utility in applications where lower volatility and enhanced stability are required . For products undergoing thermal processing (e.g., baked goods) or those requiring a long shelf-life (e.g., dry beverage mixes), this compound may offer improved flavor retention compared to more volatile analogs, making it the scientifically preferable choice for such challenging matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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